2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole 2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 478047-57-3
VCID: VC7362798
InChI: InChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
SMILES: C=CCSC1=NN=C(O1)C=CC2=CC=CC=C2
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31

2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

CAS No.: 478047-57-3

Cat. No.: VC7362798

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31

* For research use only. Not for human or veterinary use.

2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole - 478047-57-3

Specification

CAS No. 478047-57-3
Molecular Formula C13H12N2OS
Molecular Weight 244.31
IUPAC Name 2-[(E)-2-phenylethenyl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
Standard InChI Key KNCUAPLKRWYIMR-CMDGGOBGSA-N
SMILES C=CCSC1=NN=C(O1)C=CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 2, an allylsulfanyl group (SCH2CH=CH2-\text{S}-\text{CH}_2-\text{CH}=\text{CH}_2) is attached, while position 5 is substituted with a trans-styryl group (CH=CHC6H5-\text{CH}=\text{CH}-\text{C}_6\text{H}_5). The (E)-configuration of the styryl moiety is confirmed by its InChIKey (KNCUAPLKRWYIMR-CMDGGOBGSA-N), which specifies the stereochemistry .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name2-[(E)-2-Phenylethenyl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
SMILESC=CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2
InChIInChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
XLogP32.8
Topological Polar Surface Area64.2 Ų

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (XLogP3=2.8\text{XLogP3} = 2.8) and a polar surface area of 64.2 Ų, indicative of limited water solubility but sufficient permeability for cellular uptake . Its molecular weight (244.31 g/mol) falls within the acceptable range for drug-like molecules, as per Lipinski’s rule of five.

Synthesis and Derivative Development

General Oxadiazole Synthesis Pathways

While no explicit synthesis route for this compound is documented, 1,3,4-oxadiazoles are typically synthesized via:

  • Cyclodesulfurization of Acylthiosemicarbazides: Reaction of acylthiosemicarbazides with dehydrating agents like PCl5\text{PCl}_5 or H2SO4\text{H}_2\text{SO}_4.

  • Electrochemical Oxidation: Oxidation of semicarbazones in the presence of an electrolyte, yielding oxadiazoles with good regioselectivity.

Functionalization Strategies

The allylsulfanyl group provides a reactive site for further modifications. For example:

  • Thiol-Ene Reactions: The allyl group can undergo radical-mediated coupling with thiols to introduce diverse substituents.

  • Nucleophilic Substitution: The sulfur atom may participate in displacement reactions with alkyl halides or aryl boronic acids.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions suggest poor aqueous solubility due to the hydrophobic styryl and allyl groups. Stability under physiological conditions remains unstudied, though the oxadiazole ring is generally resistant to hydrolysis.

ADME Properties

  • Absorption: Moderate lipophilicity (XLogP3=2.8\text{XLogP3} = 2.8) favors passive diffusion across biological membranes.

  • Metabolism: The allylsulfanyl group may undergo glutathione conjugation or oxidative metabolism via cytochrome P450 enzymes.

Future Research Directions

  • Antiviral Screening: Evaluate inhibitory activity against dengue, Zika, and other flaviviruses.

  • Synthetic Optimization: Develop scalable synthesis routes and explore derivatives with enhanced potency or solubility.

  • Material Characterization: Investigate optoelectronic properties for OLED or photovoltaic applications.

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